molecular formula C7H7BrN2S B1382670 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine CAS No. 1593552-66-9

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Cat. No. B1382670
CAS RN: 1593552-66-9
M. Wt: 231.12 g/mol
InChI Key: VNAPXIGWTYUSTL-UHFFFAOYSA-N
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Description

“7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine” is a chemical compound with the molecular formula C7H7BrN2S . It has an average mass of 231.113 Da and a monoisotopic mass of 229.951324 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2S/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Pyrido-Thiazine Derivatives

The synthesis of a new series of imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines, which are potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex, demonstrates a complex synthetic route starting from 2-chloro-3-nitropyridine. This pathway involves the creation of 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, followed by reactions leading to 1H-pyrido[2,3-b][1,4]thiazin-2-ylphosphate derivative and finally to 1,2,4-oxadiazolylimidazo[1,5-d]pyrido[2,3-b]pyrazine derivatives (Weber & Erker, 2002).

Crystal Structures

The crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative have been elucidated, providing insights into the molecular geometry, including dihedral angles and planarity of the fused-ring systems. These structures contribute to understanding the conformational dynamics and potential intermolecular interactions of such compounds (Popek & Crundwell, 2019).

Reinvestigation of Dehydrogenation Reactions

A reinvestigation into the dehydrogenation reactions of 5,5a-dihydropyrido[2,1-c]thieno[3,2-e][1,4]thiazine derivatives has corrected previous misconceptions about the reaction products, leading to a better understanding of the chemical behavior and stability of these compounds under various conditions. This research is vital for the accurate synthesis and application of pyrido-thiazine derivatives in scientific studies (Kakehi et al., 1992).

Novel Synthesis Routes and Antimicrobial Activities

The facile synthesis of novel pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids demonstrates innovative pathways for creating such compounds. Some derivatives exhibited potent inhibitory activity against specific cancer cell lines, highlighting the potential biomedical applications of these substances (Al-huniti et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement is H302 . Precautionary measures include avoiding release to the environment and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAPXIGWTYUSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 2
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 3
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 4
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 5
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Reactant of Route 6
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

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